Formaldehyde;phenol

Thermoset Processing Adhesive Curing Differential Scanning Calorimetry

Specify Formaldehyde;phenol (CAS 68130-83-6) for mission-critical bonding and thermal protection. This phenol-formaldehyde resin delivers 45% lower water absorption and 35% less thickness swelling than UF resins in exterior-graded engineered wood, ensuring compliance with ASTM D2559 and EN 301. Its 67.9% theoretical char yield and intrinsic self-extinguishing behavior make it essential for ablative heat shields and fire-retardant coatings. Novolac grades provide exothermic cure at ~160 °C for accelerated foundry shell molding cycles. With 4-fold lower formaldehyde emission at 80 °C than bio-oil analogs, it meets CARB Phase 2 and TSCA Title VI indoor air quality standards. Accepts formaldehyde-scavenger additives for ultra-low-emission interior panels.

Molecular Formula C7H8O2
Molecular Weight 124.14 g/mol
CAS No. 68130-83-6
Cat. No. B1633637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormaldehyde;phenol
CAS68130-83-6
Molecular FormulaC7H8O2
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC=O.C1=CC=C(C=C1)O
InChIInChI=1S/C6H6O.CH2O/c7-6-4-2-1-3-5-6;1-2/h1-5,7H;1H2
InChIKeySLGWESQGEUXWJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Formaldehyde;phenol (CAS 68130-83-6): Technical Baseline and Industrial Positioning for Scientific Procurement


Formaldehyde;phenol (CAS 68130-83-6) designates a class of phenol-formaldehyde (PF) resins, specifically encompassing novolac and resol prepolymers and their cured thermosets, formed by step-growth polymerization under acidic or basic catalysis. These resins are characterized by a dense, crosslinked aromatic network imparting high thermal stability, chemical resistance, flame retardancy, and dimensional integrity [1]. The material is supplied as liquid resoles, solid novolacs, or cured composites, with performance modulated by the formaldehyde-to-phenol (F/P) molar ratio, catalyst selection, and post-cure conditions [2]. This guide addresses the resinous product; the molecular formula C7H8O2 reflects the monomeric adduct rather than the polymeric network.

Why Generic Substitution of Phenol-Formaldehyde Resins Introduces Quantifiable Performance Deficits: A Comparator-Driven Analysis


Phenol-formaldehyde resins cannot be generically interchanged due to significant divergence in curing thermodynamics, moisture resistance, thermal degradation profiles, and volatile emissions across subclasses and alternative binder systems [1]. For instance, urea-formaldehyde (UF) resins, while lower in cost, exhibit 45% higher water absorption and 35% greater thickness swelling under identical service conditions compared to PF-bonded panels [2]. Similarly, novolac and resol systems demonstrate opposing DSC signatures—endothermic versus exothermic curing peaks—that dictate incompatible processing windows and final network architectures [3]. Even within the PF class, the F/P molar ratio modulates char yield from below 50% to a theoretical maximum of 67.9%, directly impacting fire performance in critical applications [4]. The following quantitative evidence establishes the selection criteria.

Formaldehyde;phenol (CAS 68130-83-6) Procurement Guide: Quantified Differential Performance Against Principal Industrial Comparators


Curing Thermodynamics: Endothermic Resol vs. Exothermic Novolac Behavior Dictates Processing Compatibility

DSC analysis at a heating rate of 10°C/min reveals fundamentally distinct curing thermodynamics: resol-type phenol-formaldehyde resins exhibit an endothermic curing reaction at approximately 150°C, whereas novolac-type resins display an exothermic peak maximum at about 160°C [1]. This dichotomy stems from the presence of reactive methylol groups in resoles enabling self-condensation without external crosslinkers, while novolacs require hexamethylenetetramine addition, releasing ammonia and heat during cure [1]. The sign inversion of the heat flow (negative vs. positive) directly influences equipment design, cycle time optimization, and void formation in laminate processing.

Thermoset Processing Adhesive Curing Differential Scanning Calorimetry Phenol-Formaldehyde Resins

Hydrolytic Stability: PF Resin Reduces Water Absorption by 45% and Thickness Swelling by 35% Relative to UF Resin in Particleboard

In a controlled study of single-layer particleboard, panels bonded with 10-12% phenol-formaldehyde resin demonstrated a 45% reduction in water absorption and a 35% reduction in thickness swelling after 72-hour water immersion, compared to panels bonded with 10% urea-formaldehyde resin under identical pressing conditions [1]. The denser aromatic network of cured PF resin limits water ingress and plasticization, whereas UF resins undergo hydrolytic degradation due to the reversibility of methylene-urea bonds in the presence of moisture [2].

Wood Adhesives Moisture Resistance Dimensional Stability Particleboard

Char Yield Optimization: F/P Molar Ratio of 1:1 Achieves Maximum 67.9% Char Yield for Enhanced Fire Resistance

The char yield of phenol-formaldehyde resins, a critical determinant of fire resistance and ablative performance, exhibits a parabolic dependence on the formaldehyde-to-phenol (F/P) molar ratio. A theoretical maximum char yield of 67.9% is achieved at a 1:1 F/P stoichiometry, with yields falling rapidly at lower ratios (<1:1) and declining more gradually at higher ratios [1]. Experimental verification using alkali-catalyzed resins confirms that deviations from the optimal ratio can reduce char yield to below 50%, compromising fire barrier integrity [1]. In contrast, unmodified urea-formaldehyde resins exhibit negligible char formation and are unsuitable for fire-rated applications [2].

Thermal Protection Ablative Materials Fire Retardancy Carbonization

Formaldehyde Emission Profile: PF Plywood Emits 4-Fold Less Formaldehyde at 80°C than Bio-Oil Substituted Analogs

Accelerated emission testing at 80°C revealed that plywood panels bonded with conventional phenol-formaldehyde resin emit approximately one-fourth the formaldehyde of panels bonded with bio-oil phenol formaldehyde (BPFP) resin at equivalent phenol substitution ratios [1]. Specifically, BPFP panels with 20-60% phenol replacement by pyrolysis bio-oil exhibited formaldehyde emissions increased by a factor of 4 relative to the PF control [1]. This increase is attributed to the thermal decomposition of labile oxygenated functional groups present in bio-oil, which release additional formaldehyde during hot-pressing and service [1].

Indoor Air Quality Formaldehyde Scavenging Wood Composites Volatile Organic Compounds

Flame Retardancy and Self-Extinguishing Behavior: PF Resins Offer Intrinsic Fire Resistance Unlike Melamine- and Urea-Based Systems

Phenol-formaldehyde resins are among the most fire-resistant common polymers, exhibiting inherent self-extinguishing behavior and low smoke generation upon flame exposure [1]. This contrasts with melamine-formaldehyde (MF) and urea-formaldehyde (UF) resins, which, while offering clarity and cost advantages respectively, lack the same degree of intrinsic flame retardancy without additional additives [2]. The high char yield of PF resins (up to 67.9% at optimal F/P ratio [3]) contributes to a condensed-phase fire barrier mechanism, reducing heat release and flame spread.

Fire Safety Intumescent Coatings Flammability LOI

Mechanical Property Retention: PF Resin Maintains Bond Strength Under Hygrothermal Aging Whereas UF Resin Degrades

Phenol-formaldehyde adhesives demonstrate superior retention of mechanical properties under combined heat and moisture exposure compared to urea-formaldehyde systems. In a comparative study of wood adhesives, PF-bonded joints retained a higher fraction of their initial shear strength after cyclic hygrothermal aging, whereas UF-bonded joints exhibited progressive strength loss due to hydrolytic cleavage of the aminomethylene linkages [1]. This differential durability underpins the specification of PF resins in structural engineered wood products (glulam, cross-laminated timber) intended for exterior exposure [1].

Structural Adhesives Durability Accelerated Aging Shear Strength

High-Value Application Scenarios for Formaldehyde;phenol (CAS 68130-83-6) Resins Based on Quantified Differential Performance


Exterior-Grade Wood Composites and Structural Engineered Wood

PF resin is the adhesive of choice for plywood, oriented strand board (OSB), glulam, and cross-laminated timber (CLT) intended for exterior or high-humidity service. The 45% reduction in water absorption and 35% reduction in thickness swelling versus UF-bonded panels [1] ensures dimensional stability and prevents delamination. Furthermore, PF's resistance to hydrolytic degradation under cyclic wet-dry conditions [2] meets the durability requirements of ASTM D2559 and EN 301 for structural applications.

Thermal Protection Systems and Ablative Composites

The high char yield of PF resins, maximized at 67.9% with a 1:1 F/P molar ratio [1], underpins their use in ablative heat shields, rocket nozzle liners, and fire-retardant coatings. This condensed-phase fire barrier mechanism, coupled with intrinsic self-extinguishing behavior [2], is essential for aerospace and defense applications where alternative resin systems (e.g., epoxies, UF) would fail catastrophically under extreme thermal flux.

Foundry Binders and Refractory Materials

Novolac-type PF resins, distinguished by their exothermic curing profile at ~160°C [1], are extensively used as binders in foundry sand cores and molds. The exothermic cure accelerates cycle times in shell molding processes, while the high carbon yield upon pyrolysis minimizes gas defects and ensures dimensional accuracy in cast metal parts [2].

Low-Formaldehyde-Emission Interior Wood Products

Conventional PF resin demonstrates a 4-fold lower formaldehyde emission at 80°C compared to bio-oil substituted PF analogs [1]. This emission profile, combined with the potential for further reduction via formaldehyde scavengers [2], positions PF resin as a compliant binder for interior particleboard and medium-density fiberboard (MDF) meeting stringent indoor air quality standards such as CARB Phase 2 and TSCA Title VI.

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